molecular formula C38H28N8 B8250776 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene

1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene

Cat. No.: B8250776
M. Wt: 596.7 g/mol
InChI Key: WBKVUCCRKCXCGV-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by their attachment to a central phenyl ring through a series of coupling reactions. Common reagents used in these reactions include organometallic catalysts and solvents such as dichloromethane and tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other multi-pyrazole derivatives and phenyl-substituted pyrazoles. Examples include:

  • 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene
  • 1,2,3-tris(4-pyrazolyl)benzene
  • 1,3,5-tris(4-pyrazolyl)benzene

Uniqueness

The uniqueness of this compound lies in its specific arrangement of pyrazole rings and phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

4-[4-[1,2,2-tris[4-(1H-pyrazol-4-yl)phenyl]ethenyl]phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N8/c1-9-29(10-2-25(1)33-17-39-40-18-33)37(30-11-3-26(4-12-30)34-19-41-42-20-34)38(31-13-5-27(6-14-31)35-21-43-44-22-35)32-15-7-28(8-16-32)36-23-45-46-24-36/h1-24H,(H,39,40)(H,41,42)(H,43,44)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKVUCCRKCXCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)C(=C(C3=CC=C(C=C3)C4=CNN=C4)C5=CC=C(C=C5)C6=CNN=C6)C7=CC=C(C=C7)C8=CNN=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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